molecular formula C8H10N2O2 B14661273 Urea, [(4-hydroxyphenyl)methyl]- CAS No. 51749-20-3

Urea, [(4-hydroxyphenyl)methyl]-

Cat. No.: B14661273
CAS No.: 51749-20-3
M. Wt: 166.18 g/mol
InChI Key: RMNFFQDWTLQABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, [(4-hydroxyphenyl)methyl]- is a derivative of urea where a hydroxyphenylmethyl group is attached to the nitrogen atom of the urea molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives, including Urea, [(4-hydroxyphenyl)methyl]-, typically involves the nucleophilic addition of amines to isocyanates. One efficient method is the reaction of amines with potassium isocyanate in water, which avoids the use of organic co-solvents and provides high yields with high chemical purity . This method is environmentally friendly and suitable for large-scale production.

Industrial Production Methods

Industrial production of urea derivatives often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly, it is widely used due to its efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea, [(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted urea derivatives .

Scientific Research Applications

Urea, [(4-hydroxyphenyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Urea, [(4-hydroxyphenyl)methyl]- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenylmethyl group enhances its binding affinity to specific proteins and enzymes, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, [(4-hydroxyphenyl)methyl]- is unique due to the presence of the hydroxyphenylmethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and binding affinity to biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

51749-20-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(4-hydroxyphenyl)methylurea

InChI

InChI=1S/C8H10N2O2/c9-8(12)10-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H3,9,10,12)

InChI Key

RMNFFQDWTLQABV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.